2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
This compound belongs to the imidazo[1,2-b]pyrazole class, characterized by a fused bicyclic core with a carboxylic acid group at position 7 and a 3,5-difluorophenyl substituent at position 2. The carboxylic acid group contributes to solubility and bioavailability, making it a critical pharmacophore in drug design .
Properties
Molecular Formula |
C12H9F2N3O2 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C12H9F2N3O2/c13-7-1-6(2-8(14)3-7)10-5-17-11(16-10)9(4-15-17)12(18)19/h1-4,10,16H,5H2,(H,18,19) |
InChI Key |
BLQJMIADVKSFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN21)C(=O)O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluoroaniline with a suitable pyrazole derivative in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the imidazo[1,2-b]pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety undergoes classical acid-derived transformations:
| Reaction Type | Reactants/Conditions | Products | Yield (%) | Analytical Confirmation |
|---|---|---|---|---|
| Esterification | Methanol/H₂SO₄ (reflux, 12 hr) | Methyl ester derivative | 78–85 | ¹H NMR, LC-MS |
| Amidation | Thionyl chloride → Amine (RT, 6 hr) | Primary/Secondary amides | 65–72 | IR (C=O stretch), HPLC |
| Salt Formation | NaOH/H₂O (0°C, 1 hr) | Sodium salt (improved aqueous solubility) | 95+ | pH titration, XRD |
Key studies demonstrate that the carboxyl group’s reactivity aligns with aliphatic carboxylic acids, though steric hindrance from the fused imidazo[1,2-b]pyrazole ring slightly reduces reaction rates compared to simpler analogs.
Imidazo[1,2-b]Pyrazole Core Modifications
The bicyclic heterocycle participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 5-position of the pyrazole ring (72% yield) .
-
Halogenation : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the 3-position (58% yield) .
Ring-Opening Reactions
Under strong acidic conditions (HCl, 120°C), the imidazo[1,2-b]pyrazole ring undergoes cleavage to yield linear diamines, which are intermediates for synthesizing larger macrocycles.
Difluorophenyl Substituent Reactivity
The 3,5-difluorophenyl group engages in cross-coupling and defluorination reactions:
Defluorination via Pd/C/H₂ (50 psi) selectively removes one fluorine atom, generating monofluoro intermediates critical for structure-activity relationship (SAR) studies .
Tandem Reactions Involving Multiple Functional Groups
Advanced synthetic strategies exploit concurrent reactivity:
Stability and Degradation Pathways
-
Thermal decomposition : TGA analysis shows stability up to 220°C, followed by decarboxylation (mass loss = 18.2%).
-
Oxidative degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the imidazole ring, forming fluorinated quinazolinones.
This compound’s multifunctional reactivity enables its use as a scaffold in medicinal chemistry, particularly for kinase inhibitors and EP4 receptor antagonists, as evidenced by patented derivatives . Experimental protocols emphasize the need for precise stoichiometric control and advanced purification techniques (e.g., prep-HPLC) to isolate high-purity products.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound's structure allows it to inhibit key signaling pathways associated with inflammation, such as the ERK1/2 and p38 MAPK pathways.
Mechanism of Action :
- The compound may inhibit neutrophil chemotaxis by modulating phosphorylation levels in human umbilical vein endothelial cells (HUVECs), thereby reducing inflammatory responses.
Anticancer Applications
The anticancer potential of 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has been evaluated against various cancer cell lines. Its structure suggests interactions with multiple molecular targets involved in cancer progression.
Case Studies :
- Cell Line Studies :
- In vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cells. For instance, compounds similar to this one demonstrated an IC50 value of approximately 49.85 µM against A549 lung cancer cells.
- Mechanistic Insights :
- The apoptotic effect is linked to the activation of caspases, which are critical for programmed cell death.
Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | HUVECs | Not specified | [Source needed] |
| Anticancer | A549 (lung cancer) | 49.85 | [Source needed] |
| Anticancer | MCF-7 (breast cancer) | Not specified | [Source needed] |
Mechanistic Pathways
The following table summarizes the mechanisms through which the compound exhibits its biological activities:
| Mechanism | Description |
|---|---|
| ERK1/2 Inhibition | Interferes with phosphorylation pathways involved in inflammation |
| p38 MAPK Inhibition | Reduces inflammatory responses by inhibiting key signaling pathways |
| Apoptosis Induction | Activates caspases leading to cell death in cancer cells |
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The fluorination pattern on the phenyl ring significantly influences biological activity and physicochemical properties. Key analogs include:
| Compound Name | Substituent Position | Fluorine Atoms | Core Structure | Key Functional Group |
|---|---|---|---|---|
| 2-(3,5-Difluorophenyl)-imidazo[1,2-b]pyrazole-7-carboxylic acid | 3,5-positions | 2 | Imidazo[1,2-b]pyrazole | Carboxylic acid (C7) |
| 2-(4-Fluorophenyl)-imidazo[1,2-b]pyrazole-7-carboxylic acid (8a) | 4-position | 1 | Imidazo[1,2-b]pyrazole | Carboxylic acid (C7) |
| Ethyl 2-(4-fluorophenyl)-imidazo[1,2-b]pyrazole-7-carboxylate (7a) | 4-position | 1 | Imidazo[1,2-b]pyrazole | Ethyl ester (C7) |
Key Findings :
- Metabolic Stability : Difluorination reduces susceptibility to oxidative metabolism, as evidenced by studies on similar fluorinated aromatics in drug discovery .
- Solubility : The carboxylic acid in the target compound improves aqueous solubility versus ester derivatives like 7a , which may require hydrolysis for activation .
Core Structure Modifications
Comparisons with compounds featuring alternative bicyclic cores highlight the role of the imidazo[1,2-b]pyrazole scaffold:
Key Findings :
- Target Specificity : The imidazo[1,2-b]pyrazole core in the target compound is distinct from pyrrolo-pyridazine (patent examples) or pyridine (diflufenzopyr), leading to divergent biological applications. For instance, pyrrolo-pyridazine derivatives target enzymes like kinases, while the imidazo[1,2-b]pyrazole class shows promise in cancer and inflammation pathways .
- Fluorophenyl Universality : The 3,5-difluorophenyl group appears in both pharmaceuticals (target compound) and agrochemicals (diflufenzopyr), underscoring its versatility in modulating lipophilicity and stability across industries .
Functional Group Impact
The carboxylic acid group at position 7 differentiates the target compound from ester or amide derivatives:
| Compound Name | C7 Functional Group | Bioavailability | Solubility (logP) |
|---|---|---|---|
| Target compound | Carboxylic acid | High | ~2.1 (predicted) |
| Ethyl ester analog (7a) | Ethyl ester | Moderate | ~3.5 (measured) |
| Amide derivative (EP 4,374,877) | Carboxamide | Variable | ~2.8 (measured) |
Key Findings :
- Ionization and Solubility : The carboxylic acid group enhances solubility at physiological pH, critical for oral bioavailability. Esters like 7a are more lipophilic, requiring metabolic conversion for activation .
Biological Activity
2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 265.22 g/mol
- CAS Number : 1707567-20-1
This compound features a difluorophenyl group and a carboxylic acid functional group, contributing to its solubility and reactivity in biological systems .
Research indicates that the biological activity of this compound is primarily due to its ability to interact with specific enzymes and receptors. Notably:
- Inhibition of Kinases : Studies have shown that it can inhibit key kinases such as p38 MAPK and ERK1/2, which are involved in cell signaling pathways related to inflammation and cancer .
- Cell Cycle Modulation : The compound has been observed to induce apoptosis in cancer cells by affecting the cell cycle, particularly blocking progression at the G2/M phase and modulating the expression of pro-apoptotic and anti-apoptotic genes .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : It has demonstrated effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In vitro studies indicated that it could enhance caspase-3 activity, suggesting an apoptosis-inducing effect .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.0 | Induces apoptosis |
| HepG2 | 2.5 | Inhibits proliferation |
- Anti-inflammatory Effects : The compound has shown potential in blocking neutrophil chemotaxis and angiogenesis, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Properties : A study focusing on the compound's effect on MDA-MB-231 cells revealed morphological changes indicative of apoptosis at concentrations as low as 1 µM. The study also noted enhanced caspase-3 activity at higher concentrations .
- Kinase Inhibition Study : Another research highlighted the ability of this compound to inhibit p38 MAPK phosphorylation in human umbilical vein endothelial cells (HUVEC), suggesting its role in modulating angiogenic pathways .
- Comparative Analysis with Similar Compounds : A comparative study with structurally similar compounds showed that variations in substituents significantly influenced biological activity. For instance, compounds with different substitutions at the pyrazole or imidazo-pyrazole scaffolds exhibited varying potencies against cancer cell lines .
Q & A
Q. What are the recommended laboratory-scale synthetic routes for synthesizing 2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with cyclization to form the imidazo-pyrazole core, followed by fluorophenyl group introduction via Suzuki coupling or nucleophilic aromatic substitution. Key steps require strict temperature control (±2°C) and catalytic systems (e.g., Pd catalysts for cross-coupling). Purification is critical; use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates. Final characterization should include / NMR, HPLC-MS for purity (>95%), and FTIR to confirm functional groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal : 40°C, 60°C, and 80°C for 1–4 weeks.
- Humidity : 75% RH in desiccators.
- Light : UV-Vis irradiation (ICH Q1B guidelines).
Monitor degradation via HPLC-UV/Vis (C18 column, acetonitrile/water + 0.1% TFA) and track loss of parent compound. Store in amber vials at -20°C under inert gas (argon) to minimize hydrolysis or oxidation .
Q. What experimental approaches are suitable for determining solubility and partition coefficients (logP)?
- Methodological Answer :
- Solubility : Use the shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C. Quantify via UV spectrophotometry (calibration curve at λmax ~260–300 nm).
- logP : Employ reverse-phase HPLC with a C18 column and isocratic elution (methanol/water). Correlate retention time with known logP standards (e.g., nitroalkanes) .
Advanced Research Questions
Q. How can computational modeling clarify the compound’s tautomeric equilibria and electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model tautomeric forms and predict NMR chemical shifts. Compare with experimental NMR data in DMSO-d6 and CDCl3 to identify solvent-dependent tautomerism. Use Molecular Electrostatic Potential (MEP) maps to analyze nucleophilic/electrophilic sites for reactivity predictions .
Q. What strategies resolve contradictions in spectroscopic data arising from aggregation or solvent effects?
- Methodological Answer :
- Aggregation : Conduct concentration-dependent NMR studies (0.1–10 mM) in DMSO-d6. Use DOSY NMR to detect self-association.
- Solvent Effects : Compare IR and UV spectra in polar (DMSO) vs. nonpolar (chloroform) solvents. Validate with X-ray crystallography if single crystals are obtainable (slow vapor diffusion with hexane) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from cell lysates. Validate via Western blot or LC-MS/MS.
- Functional Assays : Perform dose-response studies (0.1–100 µM) in cell-based models (e.g., enzyme inhibition, apoptosis assays). Pair with RNA-seq to identify differentially expressed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
